N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18213176
InChI: InChI=1S/C12H17N3O.2ClH/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16);2*1H
SMILES:
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.20 g/mol

N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride

CAS No.:

Cat. No.: VC18213176

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.20 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride -

Specification

Molecular Formula C12H19Cl2N3O
Molecular Weight 292.20 g/mol
IUPAC Name N-(3-methylpyridin-2-yl)piperidine-4-carboxamide;dihydrochloride
Standard InChI InChI=1S/C12H17N3O.2ClH/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16);2*1H
Standard InChI Key AYIIHDFMTZDIOK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)NC(=O)C2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₁₈Cl₂N₃O, with a molecular weight of 290.19 g/mol . Its IUPAC name, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide dihydrochloride, reflects the piperidine backbone (a six-membered amine ring) substituted at the fourth position with a carboxamide group linked to a 3-methylpyridin-2-yl moiety. The dihydrochloride salt arises from protonation of the piperidine nitrogen and the amide group, forming two HCl adducts .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₈Cl₂N₃O
Molecular Weight290.19 g/mol
CAS NumberNot explicitly listed
SMILESO=C(NC1C=CC=CN1C)C2CCNCC2.Cl.Cl
Purity≥95% (typical for analogs)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves coupling piperidine-4-carboxylic acid with 3-methylpyridin-2-amine via carbodiimide-mediated amidation (e.g., using EDCl/HOBt) . Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Table 2: Representative Synthesis Protocol

StepProcedureConditions
1React piperidine-4-carboxylic acid with 3-methylpyridin-2-amine in DMFEDCl, HOBt, RT, 24h
2Purify crude product via column chromatography (SiO₂, MeOH/CH₂Cl₂)10% MeOH eluent
3Precipitate dihydrochloride salt by adding HCl (2 eq.) to the free baseEt₂O, 0°C, 1h

Analytical Characterization

Key characterization methods include:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 8.35 (pyridine H), 3.85 (piperidine CH₂), and 2.45 (CH₃) .

  • Mass Spectrometry: ESI-MS m/z 235.1 [M–2HCl+H]⁺ .

  • X-ray Crystallography: Used for analogs to confirm salt formation and hydrogen bonding .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar solvents (e.g., DMSO, ethanol) . The free base form is less soluble, necessitating salt formation for biomedical applications. Stability studies of analogs indicate decomposition temperatures >200°C, with hygroscopicity requiring anhydrous storage .

Table 3: Physicochemical Parameters

ParameterValueMethod
Melting Point215–217°C (dec.)DSC
LogP (logD at pH 7.4)1.2 (predicted)XLogP3
pKa (amine)10.8 ± 0.3Potentiometry

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ 265 nm (pyridine π→π* transition) .

  • IR: Stretching bands at 1650 cm⁻¹ (amide C=O) and 2500–3000 cm⁻¹ (HCl N⁺–H) .

Pharmacological and Industrial Applications

Biomedical Research

Piperidine carboxamides are explored as CGRP receptor antagonists for migraine therapy . Although direct data on the target compound is limited, structural analogs in patents EP2821407A1 and US8912210B2 demonstrate nanomolar affinity for CGRP receptors (IC₅₀ = 12–45 nM) . The 3-methylpyridine moiety may enhance blood-brain barrier permeability compared to phenyl derivatives .

Chemical Intermediate

The compound serves as a building block for:

  • Heterocyclic libraries: Diversification via Suzuki-Miyaura coupling at the pyridine ring .

  • Metal complexes: Coordination with Pd(II) or Cu(I) for catalytic applications .

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